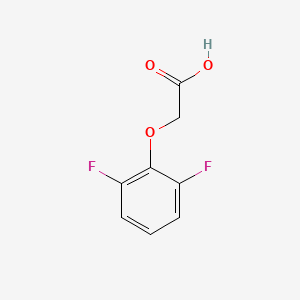

2-(2,6-Difluorophenoxy)acetic acid

Description

Contextualization within the Broader Field of Phenoxyacetic Acid Derivatives Research

Phenoxyacetic acid and its derivatives represent a well-established and remarkably versatile class of organic compounds. Historically, they have been recognized for their significant impact on agriculture, with compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) being widely used as herbicides. rsc.orgnih.gov The physiological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring. rsc.orgnih.gov

Beyond their agrochemical applications, phenoxyacetic acid derivatives are integral to pharmaceutical research, forming the core structure of numerous drugs with a wide array of therapeutic applications. google.comscience.govnih.gov This scaffold is present in medications developed for their anti-inflammatory, antibacterial, antifungal, anticonvulsant, antihypertensive, and antitubercular properties. google.com The adaptability of the phenoxyacetic acid moiety allows for the synthesis of a diverse range of molecules with tailored biological activities. science.gov For instance, derivatives have been investigated for their potential as nootropic agents, anticancer therapeutics, and hypoglycemic agents. nih.gov The ease of synthesis and the capacity to modulate pharmacological effects through structural modifications make phenoxyacetic acids a continuing focus of medicinal chemistry research. google.com

Strategic Importance of Fluorinated Phenoxyacetic Acid Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed and highly effective strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a parent compound. In the context of phenoxyacetic acid derivatives, fluorination is of particular strategic importance for several reasons.

Fluorine substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to improved bioavailability and a longer duration of action for a drug candidate. Furthermore, the high lipophilicity of fluorine can improve the ability of a molecule to permeate biological membranes, a crucial factor for drug absorption and distribution.

Identification of Current Research Gaps and Prospective Directions for 2-(2,6-Difluorophenoxy)acetic Acid Investigations

While the broader class of fluorinated phenoxyacetic acids has seen considerable investigation, research focused specifically on this compound is less extensive. The existing literature primarily highlights its role as an intermediate or a structural component in the synthesis of more complex bioactive molecules. google.com This indicates a significant research gap in understanding the intrinsic biological activities and potential therapeutic applications of the parent acid itself.

Future research should be directed towards a thorough characterization of the pharmacological profile of this compound. This would involve screening for a wide range of biological activities to uncover any potential therapeutic value. Furthermore, a detailed investigation into its synthesis, including the development of more efficient and scalable synthetic routes, would be beneficial for its broader application as a chemical building block.

A particularly promising avenue for future research lies in the exploration of the 2,6-difluorophenoxy moiety as a bioisosteric replacement for other chemical groups. google.com Bioisosterism is a key strategy in drug design for optimizing lead compounds, and the unique electronic and steric properties of the 2,6-difluorophenyl group may offer advantages in modulating the activity, selectivity, and pharmacokinetic properties of various drug scaffolds. Systematic studies comparing the effects of this moiety with other substituted phenyl rings could provide valuable insights for rational drug design.

Moreover, the development and study of new derivatives of this compound could lead to the discovery of novel compounds with enhanced or entirely new biological activities. Given the proven track record of phenoxyacetic acids and the strategic advantages of fluorination, a more focused research effort on this compound and its analogues holds considerable promise for advancing both chemical synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTAWLNUYMHJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,6 Difluorophenoxy Acetic Acid

Established Synthetic Routes for 2-(2,6-Difluorophenoxy)acetic Acid

A primary and well-documented method for synthesizing this compound involves a two-step process starting from 2,6-difluorophenol (B125437).

The synthesis commences with the reaction of 2,6-difluorophenol with ethyl chloroacetate. researchgate.net This reaction is typically carried out under reflux conditions. The initial product, 2,6-difluoro phenoxy ethyl acetate, is then subjected to hydrolysis, commonly using a base like sodium hydroxide (B78521) in the presence of ethanol, to yield the final product, this compound. researchgate.net This entire process, from the initial reflux to the final hydrolysis, provides a reliable method for producing the target compound. The resulting product can be characterized using various spectroscopic techniques to confirm its structure. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For analogous phenoxyacetic acid derivatives, controlling the pH is a critical parameter. For instance, in coupling reactions involving chlorophenoxy derivatives, a pH range of 4–6 has been found to be optimal. Solvent choice and purification methods also play a significant role. The use of benzene (B151609) for extraction and reduced-pressure rectification are effective for purification.

Recent research into the production of acetic acid has highlighted the importance of process modifications to enhance purity. In some systems, replacing the reactor and removing certain separation units have led to a significant increase in the purity of the final product. researchgate.net Furthermore, studies on acetic acid synthesis have shown that lower reaction temperatures can lead to higher yields. ijert.org While this may increase energy consumption, the implementation of heat exchanger networks can help recover dissipated heat. ijert.org These optimization principles can be applied to the synthesis of this compound to improve efficiency and product quality.

Table 1: Reaction Condition Optimization

| Parameter | Condition | Expected Outcome |

|---|---|---|

| pH | 4-6 | Optimal for coupling reactions |

| Solvent | Benzene | Effective for extraction |

| Purification | Reduced-pressure rectification | Improved purity |

| Temperature | Lowered | Increased yield ijert.org |

Novel and Modified Synthetic Approaches for Difluorophenoxyacetic Acid Analogues

The development of new synthetic methods provides access to a wider range of difluorophenoxyacetic acid analogues and can offer improvements in efficiency and sustainability.

N-arylation is a powerful tool for creating new phenoxyacetic acid derivatives. Copper-catalyzed N-arylation of amines and amides has been shown to be effective, with polyethylene (B3416737) glycol (PEG) serving as a recyclable solvent. researchgate.net This method is particularly advantageous as amides often undergo N-arylation with better yields. researchgate.net Another approach involves a palladium-catalyzed tandem C-N bond formation between aryl halides and primary amines, allowing for the one-pot synthesis of phenoxazine (B87303) and phenothiazine (B1677639) derivatives with a wide range of substituents from readily available precursors. rsc.org

One-step synthetic methods offer a more streamlined and efficient route to phenoxyacetic acid derivatives. A notable example is the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles through the cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids in the presence of an HCl catalyst. tandfonline.com This reaction can be performed conventionally or with microwave assistance, the latter offering advantages such as higher yields and significantly shorter reaction times. tandfonline.com Another innovative one-step approach involves the reaction of phenol (B47542) with chloroacetic acid in a sodium hydroxide solution. The hydroxide deprotonates the phenol, and the resulting phenolate (B1203915) attacks the chloroacetic acid to form the phenoxyacetic acid. nih.gov

Difluorocarbene is a versatile intermediate for introducing fluorine into organic molecules. researchgate.netacs.org Various precursors can generate difluorocarbene, which can then be used to synthesize a wide array of difluorinated compounds. For instance, the reaction of difluorocarbene with phenols and thiophenols can produce aryl difluoromethyl ethers and thioethers. acs.org New and more environmentally friendly difluorocarbene reagents have been developed for difluoromethylation and gem-difluorocyclization. acs.org A metal-free cascade strategy has also been described for synthesizing gem-difluorinated 2H-furans from the reaction of BrCF2CO2Et with enaminones. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-Difluorophenol |

| Ethyl chloroacetate |

| 2,6-Difluoro phenoxy ethyl acetate |

| Sodium hydroxide |

| Ethanol |

| Benzene |

| Polyethylene glycol |

| 4-nitro-o-phenylenediamine |

| Chloroacetic acid |

| Aryl difluoromethyl ethers |

| Aryl difluoromethyl thioethers |

| gem-difluorinated 2H-furans |

| BrCF2CO2Et |

| Enaminones |

Derivatization Strategies for this compound and its Precursors

Synthesis of Oxalamido Derivatives Incorporating the 2,6-Difluorophenoxy Moiety

The synthesis of oxalamido derivatives containing the 2,6-difluorophenoxy group has been explored for the development of enzyme inhibitors. Research has been conducted on 2,6-difluorophenoxy oxalamides, which were synthesized and assessed for their potential as caspase-3 inhibitors. scispace.com These compounds are typically prepared through the reaction of an amine with an oxalyl chloride derivative of 2,6-difluorophenol or a related precursor. The general approach involves the coupling of an amine with an activated oxalic acid species bearing the 2,6-difluorophenoxy moiety. This method allows for the introduction of a diverse range of substituents via the amine component, enabling the exploration of structure-activity relationships.

Preparation of Nitrogen-Containing Compounds for Kinase Inhibition Studies

The 2,6-difluorophenoxy group is a common feature in a variety of nitrogen-containing heterocyclic compounds designed as kinase inhibitors. These compounds are synthesized to target enzymes like p38 MAP kinase and cyclin-dependent kinases (CDKs), which are crucial in cell signaling pathways and are often dysregulated in diseases such as cancer and inflammatory conditions. mdpi.com

The synthesis of these inhibitors often involves multi-step sequences starting from precursors like 2,6-difluorophenol. For instance, the preparation of pyridyl derivatives involves the N-arylation of a pyrazole (B372694) core with a corresponding 2-halogenopyridine. nih.govacs.org Similarly, pyrimidine-based inhibitors can be constructed using the 2,6-difluorophenoxy moiety. nih.gov The general strategy relies on coupling the 2,6-difluorophenoxy unit to a pre-formed heterocyclic core or constructing the heterocycle with the 2,6-difluorophenoxy group already in place. These synthetic routes are designed to be versatile, allowing for the introduction of various functional groups to optimize kinase inhibitory activity and other pharmacological properties. nih.gov

Table 1: Examples of Nitrogen-Containing Scaffolds with 2,6-Difluorophenoxy Moiety

| Scaffold | Biological Target | Reference |

|---|---|---|

| Pyridinyl-pyrazole | DHODH, Kinases | nih.govacs.org |

| Pyrido[2,3-d]pyrimidine (B1209978) | p38 MAP Kinase | mdpi.com |

Formation of Pyrazole Derivatives with the 2,6-Difluorophenoxy Core

Pyrazole derivatives featuring the 2,6-difluorophenoxy core have been synthesized and evaluated as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme relevant to cancer and viral replication. nih.govacs.org A notable example is the synthesis of 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine. nih.gov

The synthetic approach to these molecules involves the initial preparation of a substituted pyrazole containing the 2,6-difluorophenoxy group. nih.govacs.org This key intermediate is then subjected to N-arylation with a suitable heterocyclic partner, such as a halogenated pyridine (B92270), to yield the final complex pyrazole derivative. nih.govacs.org The reaction conditions for the N-arylation, such as the use of a copper catalyst or microwave irradiation, are optimized to achieve good yields. nih.gov This modular synthesis allows for the variation of substituents on both the pyrazole and the attached heterocyclic ring, facilitating the exploration of structure-activity relationships for enhanced inhibitory potency. nih.gov

Table 2: Key Pyrazole Intermediates and Final Compounds

| Compound Name | Role | Synthetic Method | Reference |

|---|---|---|---|

| 4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazole | Intermediate | Not detailed | nih.govacs.org |

Elaboration into Pyrido[2,3-d]pyrimidine Scaffolds

The 2,6-difluorophenoxy moiety has been incorporated into pyrido[2,3-d]pyrimidine scaffolds to create potent kinase inhibitors. mdpi.com An example is the synthesis of 8-(2,6-difluorophenyl)-2-[(1,3-dihydroxypropan-2-yl)amino]-4-(4-fluoro-2-methylphenyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one, known as Dilmapimod, which has been investigated as a p38 MAP kinase inhibitor. mdpi.com

The synthesis of such compounds is typically achieved through a multi-step pathway. mdpi.com A common strategy involves the construction of the core pyrido[2,3-d]pyrimidine ring system first, followed by the introduction of the 2,6-difluorophenyl group and other substituents through sequential reactions. These syntheses often start from substituted pyridine or pyrimidine (B1678525) precursors and build the fused ring system through cyclization reactions. mdpi.comnih.gov The versatility of these synthetic routes allows for the systematic modification of the scaffold to improve biological activity and selectivity. mdpi.comfluorochem.co.uk

Construction of 1,3,4-Oxadiazol-2(3H)-one Derivatives

The construction of 1,3,4-oxadiazol-2(3H)-one derivatives bearing the 2,6-difluorophenoxy group represents a valuable synthetic transformation. A common and effective route to 1,3,4-oxadiazole (B1194373) derivatives begins with the conversion of a carboxylic acid to its corresponding acyl hydrazide. researchgate.netmdpi.com In this context, this compound can be esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(2,6-difluorophenoxy)acetyl hydrazide. jrespharm.com

This hydrazide intermediate is a versatile precursor for the formation of the 1,3,4-oxadiazole ring. organic-chemistry.org To form the 1,3,4-oxadiazol-2(3H)-one, the acetyl hydrazide can undergo cyclization with a suitable C1 synthon, such as phosgene, triphosgene, or di(trichloromethyl) carbonate. google.com Alternatively, methods involving the cyclization of semicarbazides or thiosemicarbazides can be employed. The reaction of the hydrazide with an isocyanate or isothiocyanate, followed by cyclization, can also lead to related oxadiazole structures. nih.gov These synthetic strategies provide access to a class of compounds with potential applications in medicinal and agricultural chemistry. google.com

Table 3: General Synthetic Route to 1,3,4-Oxadiazol-2(3H)-one Derivatives

| Step | Reactant(s) | Product | General Method | Reference |

|---|---|---|---|---|

| 1 | This compound, Alcohol, Acid catalyst | Ethyl 2-(2,6-difluorophenoxy)acetate | Fischer Esterification | jrespharm.com |

| 2 | Ethyl 2-(2,6-difluorophenoxy)acetate, Hydrazine hydrate | 2-(2,6-Difluorophenoxy)acetyl hydrazide | Hydrazinolysis | jrespharm.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2,6 Difluorophenoxy Acetic Acid

Single Crystal X-ray Diffraction (SCXRD) Studies for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides definitive insights into the molecular and crystal structure of 2-(2,6-Difluorophenoxy)acetic acid. This technique has confirmed that the compound crystallizes in the triclinic system with the space group Pī. orcid.org

Analysis of Unit Cell Parameters and Space Group Symmetry

The crystal structure of this compound was determined to belong to the triclinic crystal system, which is characterized by the lowest symmetry. The space group was identified as Pī, indicating a center of inversion. This centrosymmetric space group implies that the molecules in the crystal lattice are arranged in pairs related by an inversion center.

The precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice, have been meticulously measured. These parameters define the size and shape of the repeating block from which the entire crystal is built.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₆F₂O₃ |

| Formula weight | 188.13 |

| Crystal system | Triclinic |

| Space group | Pī |

| Unit cell dimensions | |

| a (Å) | 6.775(5) |

| b (Å) | 7.554(5) |

| c (Å) | 8.529(5) |

| α (°) | 67.57(1) |

| β (°) | 88.67(1) |

| γ (°) | 67.89(1) |

| Volume (ų) | 373.4(4) |

| Z (molecules per unit cell) | 2 |

Identification of Intermolecular and Intramolecular Hydrogen Bonding Networks

These interactions create a robust three-dimensional network. The O-H...O hydrogen bond is the primary force responsible for the formation of dimeric units, a common structural motif in carboxylic acids. sigmaaldrich.com The weaker C-H...O and C-H...F bonds, while less energetic, play a crucial role in linking these primary units together, ensuring a densely packed and stable crystal structure.

Table 2: Hydrogen Bond Geometry (Å, °)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O3-H3···O2 | 0.82 | 1.82 | 2.636(2) | 171 |

| C4-H4···O2 | 0.93 | 2.53 | 3.428(2) | 162 |

| C5-H5···F1 | 0.93 | 2.56 | 3.393(2) | 149 |

Examination of Crystal Packing Motifs

The interplay of the hydrogen bonds described above leads to the formation of specific, recognizable packing motifs. The most significant motif in the crystal structure of this compound is the R²₂(8) ring motif. uomphysics.net

This motif arises from the strong, centrosymmetric O-H...O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction forms a robust, planar eight-membered ring, which acts as a fundamental building block, or supramolecular synthon, for the crystal structure. These dimeric units are then further organized into the larger crystal lattice through the weaker C-H...O and C-H...F interactions, which link the dimers into sheets and stacks.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Mapping

To gain a more detailed and quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis was employed. uomphysics.net This computational method allows for the visualization and quantification of the close contacts between molecules in the crystal, providing a powerful tool for analyzing crystal packing.

Generation and Interpretation of dnorm Plots and 2D Fingerprint Plots

The Hirshfeld surface analysis generates several graphical representations, most notably the dnorm map and 2D fingerprint plots. The dnorm surface maps the normalized contact distances onto the molecular surface, providing an immediate visual guide to intermolecular interactions. Red spots on the dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as the O-H...O hydrogen bonds.

The 2D fingerprint plot is a histogram that plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). This plot provides a summary of all intermolecular contacts. The plot for this compound exhibits distinct spikes and patterns that correspond to the specific types of interactions present. The sharp, well-defined spikes at lower di and de values are characteristic of the strong O-H...O hydrogen bonds, while more diffuse features represent the weaker C-H...O, C-H...F, and van der Waals contacts.

Quantification of Intermolecular Contact Contributions

A key advantage of Hirshfeld analysis is its ability to decompose the 2D fingerprint plot to quantify the contribution of each type of intermolecular contact to the total surface area. This provides a numerical measure of the relative importance of different interactions in the crystal packing.

For this compound, the analysis reveals the dominance of H...H, O...H/H...O, and F...H/H...F contacts. The large percentage of H...H contacts is typical for organic molecules. The significant contribution from O...H contacts directly reflects the crucial role of the strong O-H...O and weaker C-H...O hydrogen bonds in the crystal packing. Similarly, the F...H contacts quantify the contribution of the C-H...F interactions.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) |

|---|---|

| H···H | 33.3 |

| O···H/H···O | 23.9 |

| F···H/H···F | 18.1 |

| C···H/H···C | 8.8 |

| C···C | 6.5 |

| F···C/C···F | 5.0 |

| O···C/C···O | 2.5 |

| F···F | 1.1 |

| O···F/F···O | 0.8 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl chloroacetate |

| 2,6-difluorophenol (B125437) |

Detailed Spectroscopic Characterization Techniques

The precise chemical structure of this compound is unequivocally established through the application of various sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), provide a detailed and confirmatory analysis of its molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The integration of the peak areas corresponds to the number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. pressbooks.pub The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.org For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons (with further splitting due to fluorine coupling), and the methylene carbon.

The following table summarizes the expected and reported ¹³C NMR chemical shifts for this compound and related structures. The chemical shifts for the aromatic carbons are influenced by the fluorine substituents, resulting in characteristic splitting patterns and coupling constants (J-coupling). rsc.org

Interactive Data Table: ¹³C NMR Chemical Shift and Coupling Constant Data

| Carbon Atom | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| Carbonyl (C=O) | ~170-180 | - |

| C-F (Aromatic) | ~150-160 | ¹J(C-F) ≈ 240-250 |

| C-O (Aromatic) | ~150-155 | ²J(C-F) ≈ 10-15 |

| CH (Aromatic) | ~110-130 | ³J(C-F) ≈ 5-10 |

| O-CH₂ | ~60-70 | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. utdallas.edumsu.edu The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadness is due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band in the range of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-F stretching vibrations of the difluorinated aromatic ring also produce strong absorptions, usually in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, H-bonded | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretch | 1700-1725 (strong, sharp) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether C-O | Stretch | 1000-1300 |

| C-F | Stretch | 1100-1300 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. rsc.org For this compound, HRMS is used to confirm its molecular formula of C₈H₆F₂O₃.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is compared to the experimentally measured value. rsc.org A close agreement between these values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Structure Activity Relationship Sar Investigations of 2 2,6 Difluorophenoxy Acetic Acid Derivatives in Pre Clinical Research

Fundamental Principles of SAR Applied to Fluorinated Phenoxyacetic Acid Scaffolds

The phenoxyacetic acid moiety is recognized as a critical substructure for the biological activity of many compounds. mdpi.com Its acidic region is often essential for binding to various therapeutic targets. researchgate.net The introduction of fluorine atoms to this scaffold dramatically alters its physicochemical properties, which in turn influences its biological interactions. Fluorine is highly electronegative, and its presence can impact a molecule's conformation, metabolic stability, and binding affinity. acs.org For instance, the substitution of hydrogen with fluorine can increase the strength of adjacent bonds and influence conformational bias through intramolecular electrostatic interactions. acs.org

In the context of phenoxyacetic acid derivatives, fluorine substitution is a key strategy for modulating activity. The electron-withdrawing nature of fluorine can increase the acidity of the acetic acid group, which may enhance interactions with target proteins. Furthermore, the strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the compound's half-life. mdpi.com

Influence of Fluorine Substitution Pattern on Molecular Conformation and Receptor Binding Affinity

The pattern of fluorine substitution on the phenoxy ring has a profound effect on the molecule's three-dimensional shape and its ability to bind to specific receptors. The presence of fluorine on the furanose ring of nucleosides, for example, is known to strongly influence the conformational properties of oligonucleotides. nih.gov

In the case of phenoxyacetic acid derivatives, the introduction of an ortho-fluoro group has been shown to significantly increase the activity in certain series of compounds. researchgate.net This can be attributed to a combination of electronic and steric effects that favor a binding conformation. For instance, in the development of estrogen receptor (ER) ligands based on a cyclofenil (B1669405) scaffold, fluorine substitution was well-tolerated at some positions, leading to compounds with affinities comparable to or even higher than estradiol. nih.gov Computational modeling of the ERα ligand-binding pocket revealed that the C3 position is more tolerant of bulky and polar groups than the C4 position, highlighting the importance of substitution patterns. nih.gov

The ortho-disubstitution pattern, as seen in 2-(2,6-difluorophenoxy)acetic acid, can restrict the rotation of the phenoxy ring, leading to a more defined conformation that may be optimal for binding to a specific target. This conformational rigidity can be a crucial factor in enhancing potency and selectivity.

SAR Studies Pertaining to Specific Enzyme and Receptor Targets (pre-clinical/in vitro/in silico)

The versatility of the this compound scaffold is evident from its application in targeting a variety of enzymes and receptors.

Derivatives of this compound have been investigated as inhibitors of several kinases. For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines were identified as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH). acs.org In these studies, the 2,6-difluorophenoxy component was found to be a key feature for high activity. acs.org SAR studies on cyclopentene (B43876) dicarboxylic acid amides as DHODH inhibitors also highlighted the importance of the hydrophobic side chain, which can be a benzyloxy phenyl group. nih.gov The rapid proliferation of cancer cells often depends on the de novo pyrimidine (B1678525) biosynthesis pathway, making DHODH a promising target for cancer therapy. nih.govacs.org

Furthermore, phenoxy derivatives have been implicated in the modulation of the p38 MAP kinase pathway. mdpi.com For example, a kinase inhibitor, 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one, was synthesized to target this pathway, which is involved in cellular responses to stress stimuli like inflammation. nih.gov

Below is a table summarizing the activity of selected kinase inhibitors with a difluorophenoxy moiety.

| Compound | Target | Activity | Reference |

| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | DHODH | pMIC50 = 7.0 | acs.org |

| 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one | p38 MAP kinase | Potent inhibitor | nih.gov |

Caspase-3 is a key executioner enzyme in the apoptotic pathway, making it an attractive target for therapeutic intervention in diseases characterized by excessive cell death. wright.edumdpi.com Oxalamic acid derivatives containing a 2,6-difluorophenoxy group have been evaluated as caspase-3 inhibitors. nih.gov While some of these compounds exhibited micromolar inhibitory activity, the structure-activity relationships revealed specific requirements for potency. nih.gov For instance, the position of other substituents on the phenyl ring played a crucial role, with an ortho-methoxy group on the other phenyl ring leading to the most active compound in one series. nih.gov

The broad-spectrum caspase inhibitor, Q-VD-OPh, which features a 2,6-difluorophenoxy group, has been shown to be non-toxic to cells and effective in models of neurodegenerative diseases. wright.edu The difluorophenoxy group in this inhibitor is considered an irreversible "warhead" functionality, crucial for its specificity and effectiveness. wright.edu

The following table presents data for some 2,6-difluorophenoxy oxalamides as caspase-3 inhibitors.

| Compound No. | R | R' | Casp-3 IC50 (µM) |

| 458 | 4-OCH3 | 2,6-difluorophenoxy | >50 |

| 459 | 3-OCH3 | 2,6-difluorophenoxy | >50 |

| 460 | 2-OCH3 | 2,6-difluorophenoxy | 8.4 |

| 461 | 4-CH3 | 2,6-difluorophenoxy | >50 |

| 462 | 3-CH3 | 2,6-difluorophenoxy | 25.2 |

| 463 | 2-CH3 | 2,6-difluorophenoxy | >50 |

| 464 | 4-F | 2,6-difluorophenoxy | 14.2 |

| 465 | 2-F | 2,6-difluorophenoxy | >50 |

| Data from Sengupta et al., as presented in a review on small molecule caspase inhibitors. nih.gov |

The SLACK potassium channel (KCNT1), a sodium-activated potassium channel, plays a vital role in regulating neuronal excitability. mdpi.comnih.gov Structure-activity relationship studies on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK channels have been conducted. mdpi.com In these studies, a 2-(2,6-difluorophenoxy)pyrimidin-5-amine intermediate was utilized, highlighting the compatibility of the difluorophenoxy moiety within this chemical space. mdpi.com The modulation of SLACK channels is influenced by factors such as intracellular pH and sodium concentration. nih.gov While direct SAR data for this compound itself as a SLACK channel modulator is not extensively detailed in the provided context, the use of a difluorophenoxy group in inhibitors suggests its importance for achieving desired activity. The positional effects of substituents on the aryloxy ring are critical for interaction with the channel.

Cyclooxygenase (COX) Selectivity in Phenoxy Acetic Acid Analogues

The quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) has largely focused on developing compounds that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over its COX-1 isoform. This selectivity is crucial as the therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1. researchgate.netnih.gov Phenoxy acetic acid derivatives have emerged as a promising scaffold in the development of selective COX-2 inhibitors. dntb.gov.ua

Research into the structure-activity relationship (SAR) of these analogues has revealed that specific substitutions on the phenoxy ring system play a pivotal role in determining both the potency and selectivity of COX inhibition. brieflands.com The larger and more flexible active site of the COX-2 enzyme, which features an additional side pocket not present in COX-1, allows for the design of molecules that can specifically bind to and inhibit COX-2. researchgate.netnih.govnih.gov This structural difference is primarily due to the presence of smaller amino acid residues like valine at key positions in COX-2, in contrast to larger residues like isoleucine in COX-1. mdpi.com

A 2024 study on novel phenoxy acetic acid derivatives provided significant insights into their COX-2 selectivity. The synthesized compounds were evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 enzymes. The results demonstrated that while all tested compounds exhibited mild to moderate inhibition of COX-1, several analogues displayed potent and selective inhibition of COX-2. mdpi.com

The inhibitory activities are quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2 (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value signifies greater selectivity for COX-2.

Detailed findings from the study on a selection of phenoxy acetic acid analogues are presented in the table below. For comparison, the well-known selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Mefenamic acid, are included as reference compounds. mdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 5c | 14.5 ± 0.2 | 0.13 ± 0.01 | 111.53 |

| 5d | 10.8 ± 0.15 | 0.09 ± 0.01 | 120.00 |

| 5f | 8.0 ± 0.11 | 0.06 ± 0.01 | 133.33 |

| 7b | 7.9 ± 0.13 | 0.07 ± 0.02 | 112.85 |

| 10c | 6.5 ± 0.09 | 0.08 ± 0.01 | 81.25 |

| 10d | 5.9 ± 0.1 | 0.07 ± 0.01 | 84.28 |

| 10e | 4.9 ± 0.07 | 0.06 ± 0.01 | 81.66 |

| 10f | 4.07 ± 0.12 | 0.06 ± 0.01 | 67.83 |

| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |

| Mefenamic acid | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.10 |

The data reveals that compounds 5d , 5f , and 7b , along with 10c-f , were among the most potent inhibitors of COX-2, with IC₅₀ values in the range of 0.06 to 0.09 µM. mdpi.com Notably, compounds 5c , 5d , and 5f demonstrated high COX-2 selectivity, with SI values ranging from 111.53 to 133.34. mdpi.com While these values are lower than that of Celecoxib (SI = 298.6), they represent a significant preference for COX-2 inhibition over COX-1, highlighting the potential of the phenoxy acetic acid scaffold for developing safer anti-inflammatory agents. mdpi.com

The structure-activity relationship analysis indicated that the nature and position of substituents on the phenoxy ring are critical for COX-2 selectivity. The presence of specific chemical motifs allows these analogues to fit into the side pocket of the COX-2 active site, a structural feature that is exploited in the design of coxibs. nih.govmdpi.com These findings underscore the therapeutic potential of phenoxy acetic acid derivatives as a basis for the development of new and effective selective COX-2 inhibitors. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 2,6 Difluorophenoxy Acetic Acid and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (TDFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. aps.orgresearchgate.net It provides a balance between accuracy and computational cost, making it a workhorse for studying medium to large-sized molecules like 2-(2,6-difluorophenoxy)acetic acid. aps.org DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic features.

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT methods, often paired with basis sets like 6-31G(d,p), are employed to find the minimum energy conformation. mdpi.comtau.ac.il This process yields crucial information on bond lengths, bond angles, and dihedral angles that define the molecular structure.

Following geometry optimization, vibrational frequency analysis is typically performed. conflex.netfaccts.deuni-muenchen.de This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. A key outcome of this analysis is the confirmation that the optimized structure corresponds to a true energy minimum, which is indicated by the absence of imaginary frequencies. faccts.de For this compound, these calculations can help assign experimental vibrational bands to specific atomic motions within the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the difluorinated phenyl ring. mdpi.com

Table 1: Calculated Vibrational Frequencies for this compound

This table is illustrative and based on typical results from DFT calculations. Actual values may vary depending on the specific computational method and basis set used.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3500 | O-H stretching in the carboxylic acid |

| ν(C=O) | ~1750 | C=O stretching in the carboxylic acid |

| ν(C-O-C) | ~1250 | Asymmetric C-O-C ether stretching |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, FMO analysis reveals how the electronic density is distributed in these key orbitals. The HOMO is often localized on the phenoxy oxygen and the phenyl ring, indicating these are potential sites for electrophilic attack. Conversely, the LUMO is typically centered around the carboxylic acid group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and its electronic excitation properties. mdpi.com

Table 2: Frontier Molecular Orbital Properties of this compound

This table presents hypothetical data for illustrative purposes. The actual energies and gap would be determined by specific DFT calculations.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.2 | Phenoxy oxygen, Phenyl ring |

| LUMO | -1.5 | Carboxylic acid, Phenyl ring |

Electrostatic potential (ESP) surface maps, also known as molecular electrostatic potential (MEP) maps, are powerful tools for visualizing the charge distribution within a molecule. wuxiapptec.comavogadro.cclibretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net Red-colored areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue-colored areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

In the case of this compound, the ESP map would typically show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors. A significant positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, indicating its propensity to be donated. wuxiapptec.com The fluorine atoms, due to their high electronegativity, would also contribute to regions of negative potential. These maps are invaluable for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. scispace.com

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

To understand how this compound and its analogues might interact with biological targets, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods provide detailed insights into the binding process at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comrasayanjournal.co.in For this compound derivatives, which have been investigated as potential anti-inflammatory agents, docking studies can predict how they fit into the active site of enzymes like cyclooxygenase-2 (COX-2). mdpi.com

The docking process generates various possible binding poses and scores them based on their predicted binding affinity. Analysis of the best-scoring poses reveals the specific interactions between the ligand and the amino acid residues of the protein. rasayanjournal.co.in These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group of the molecule could form hydrogen bonds with polar residues in the active site, while the difluorophenyl ring might engage in hydrophobic or π-stacking interactions with nonpolar residues. nih.gov

While docking provides a snapshot of the binding pose, molecular dynamics (MD) simulations can offer a more dynamic and quantitative picture of the ligand-receptor interaction. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes and the calculation of binding free energies. ifpan.edu.pl

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy from MD simulation trajectories. nih.gov These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone. lu.senih.gov By comparing the calculated binding energies of different analogues of this compound, researchers can identify which structural modifications are likely to improve binding potency. acs.org This information is crucial for the rational design of more effective compounds. acs.orgsemanticscholar.orgnih.gov

Table 3: Interacting Residues and Binding Energy for a this compound Analogue with a Hypothetical Receptor

This table is a fictional representation to illustrate the type of data obtained from molecular docking and dynamics simulations.

| Interacting Residue | Interaction Type | Estimated Binding Energy (kcal/mol) |

|---|---|---|

| Arg120 | Hydrogen Bond, Salt Bridge | -8.5 |

| Tyr355 | Hydrogen Bond | |

| Leu352 | Hydrophobic | |

| Val523 | Hydrophobic |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the mathematical relationships between the chemical structures of compounds and their biological activities. nih.goveajournals.org For phenoxyacetic acid derivatives, including this compound, QSAR models are instrumental in predicting their potential as herbicides or other bioactive agents. mdpi.comnih.gov This approach allows for the screening of large chemical libraries and the prioritization of candidates for synthesis and testing, thereby accelerating the discovery process. nih.gov

The fundamental principle of QSAR is that the biological effect of a compound is a function of its molecular structure and physicochemical properties. sci-hub.se By identifying the key molecular features, or "descriptors," that influence activity, predictive models can be constructed. eajournals.org These models are particularly valuable in the agrochemical field for designing new, effective herbicides and for assessing the potential toxicity and environmental impact of existing and novel compounds. icps.it Studies on phenoxyacetic acid congeners have successfully employed QSAR to model properties crucial for herbicidal efficacy, such as penetration through the plant cuticle and binding to biological targets. mdpi.com

Development of Predictive Models Based on Molecular Descriptors

The development of a robust QSAR model begins with the compilation of a dataset of compounds with known biological activities. nih.gov For phenoxyacetic acid analogues, this often involves a series of derivatives with varying substituents on the aromatic ring and the acetic acid side chain. mdpi.comnih.gov The next critical step is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical and structural properties.

These descriptors can be categorized into several classes, including:

Lipophilicity: Often represented by log P, this descriptor measures a compound's affinity for fatty or non-polar environments and is crucial for membrane permeability. mdpi.comsaudijournals.com

Electronic Properties: Descriptors such as Hammett substituent constants (σ) and atomic charges quantify the electron-donating or -withdrawing nature of substituents, which can influence receptor-ligand interactions. neovarsity.org

Steric or Topological Properties: These include molecular weight (MW), molecular volume, and connectivity indices, which describe the size and shape of the molecule. mdpi.comsci-hub.se

Polar Properties: The Topological Polar Surface Area (TPSA) and the number of hydrogen bond donors (HBD) and acceptors (HBA) are important for understanding interactions in aqueous environments and with polar receptor sites. mdpi.com

Once calculated, these descriptors are used as independent variables in statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that correlates them with the observed biological activity (the dependent variable). eajournals.orgresearchgate.net Research on phenoxyacetic acids has shown that properties like lipophilicity, polarizability, and the count of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.com For instance, one study on 2,4-disubstituted phenoxyacetic acid derivatives identified logP, a shape index (SI3), a Lovasz-Mohar index (LM), and a distance-based vertex degree (DVZ) as important descriptors for antagonist activity at the CRTh2 receptor. researchgate.net

| Descriptor Type | Descriptor Name | Symbol | Significance in Bioactivity Prediction |

|---|---|---|---|

| Lipophilicity | Partition Coefficient | log P | Influences membrane permeability and transport to the target site. mdpi.com |

| Electronic | Polarizability | α | Determines how easily the molecule's electron cloud can be distorted, affecting non-covalent interactions. mdpi.com |

| Topological | Molecular Weight | MW | Relates to the size of the molecule, which can impact binding and transport. mdpi.com |

| Hydrogen Bonding | Hydrogen Bond Acceptors | HBA | Crucial for specific interactions with biological receptors. mdpi.com |

| Hydrogen Bonding | Hydrogen Bond Donors | HBD | Important for forming hydrogen bonds with target macromolecules. mdpi.com |

| Polar Property | Topological Polar Surface Area | TPSA | Predicts transport properties, including absorption. mdpi.com |

Validation and Applicability Domain Analysis of QSAR Models

A QSAR model is only useful if it is robust and has predictive power for new, untested compounds. neovarsity.org Therefore, rigorous validation is a mandatory step in the modeling process, as outlined by the Organisation for Economic Co-operation and Development (OECD) principles. icps.iteuropa.eu Validation assesses the goodness-of-fit, stability, and predictive capability of the model. nih.gov

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are commonly used. mdpi.com In this method, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the resulting cross-validated correlation coefficient (Q²) provides a measure of the model's internal robustness. researchgate.net

External validation involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of compounds it has not seen before. researchgate.net The predictive performance is assessed using statistical metrics such as the coefficient of determination (R²) between predicted and observed activities for the test set. sci-hub.se

| Metric | Symbol | Description | Typical Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² (LOO) | Q² or R²cv | Measures the internal predictive ability and robustness of the model. | > 0.5 |

| External (Test Set) R² | R²pred | Measures the ability of the model to predict external data. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |

Equally important is the definition of the Applicability Domain (AD) of the model. europa.euijsmr.in The AD defines the chemical space of structures for which the model can make reliable predictions. ijsmr.in A prediction for a compound that falls outside this domain is considered an extrapolation and is unreliable. The AD can be assessed using various methods, including the Williams plot, which graphs standardized residuals versus leverage (a measure of a compound's influence on the model). mdpi.com This plot helps to identify outliers and structurally influential chemicals, ensuring that the model is only used for compounds similar to those in the training set. mdpi.com

Conformational Analysis and Energy Framework Studies for Crystal Packing

The three-dimensional arrangement of a molecule (its conformation) and the way molecules pack together in a solid state are critical for its physical properties and can influence its biological activity. Conformational analysis and energy framework studies provide deep insights into these aspects for this compound and its analogues.

Theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. nih.gov For phenoxyacetic acid and its derivatives, studies have shown that a syn-syn conformation is energetically favored. nih.gov This specific arrangement of the carboxymethyl side chain relative to the phenoxy ring is also observed in their crystal structures determined by X-ray diffraction, indicating that the minimum energy conformation in the gas phase is retained in the solid state. nih.gov

Energy framework analysis is a computational tool that visualizes and quantifies the intermolecular interaction energies within a crystal lattice. rsc.orgresearchgate.net This method, often used in conjunction with Hirshfeld surface analysis, calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between pairs of molecules in the crystal. researchgate.netnih.gov The results are depicted as a framework of cylinders connecting the centers of mass of interacting molecules, where the cylinder radius is proportional to the interaction strength. researchgate.net

| Energy Component | Description | Role in Crystal Packing |

|---|---|---|

| Electrostatic | Arises from the interaction between the static charge distributions of molecules (e.g., dipole-dipole, quadrupole-quadrupole). | Important for polar molecules and directs specific interactions like hydrogen bonds. nih.gov |

| Polarization | Energy from the induction of a dipole moment in one molecule by the charge distribution of another. | A stabilizing, attractive force that is generally smaller than electrostatic or dispersion energies. nih.gov |

| Dispersion | Caused by instantaneous fluctuations in electron density, leading to temporary dipoles (London forces). | A universally attractive force, often the dominant stabilizing interaction in non-polar organic crystals. researchgate.netnih.gov |

| Exchange-Repulsion | A short-range repulsive force arising from the Pauli exclusion principle when electron clouds of molecules overlap. | Prevents molecular collapse and is a major component of the total energy at close intermolecular distances. nih.gov |

Analytical Methodologies for the Detection and Quantification of 2 2,6 Difluorophenoxy Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-(2,6-difluorophenoxy)acetic acid, providing the necessary separation from impurities and matrix components for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV-DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of phenoxyacetic acid derivatives. nih.govresearchgate.netusda.gov This method offers excellent separation efficiency, sensitivity, and the ability to identify and quantify the target analyte even in the presence of other compounds. nih.gov

The separation is typically achieved using a reverse-phase C18 column. nih.govdeswater.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, frequently acidified with an agent like acetic acid or phosphoric acid to ensure the analyte is in its non-ionized form, which enhances its retention on the nonpolar stationary phase. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. nih.gov

The DAD detector measures the absorbance of the eluent across a range of ultraviolet (UV) wavelengths simultaneously. For phenoxyacetic acid derivatives, detection wavelengths are typically set around 210 nm, 229 nm, or 283 nm, corresponding to the UV absorbance maxima of the aromatic ring system. researchgate.netdeswater.commdpi.com This capability not only allows for sensitive quantification but also aids in peak purity assessment by comparing the UV spectra across an eluted peak. nih.gov The method's linearity is established by creating a calibration curve from standard solutions of known concentrations, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. scispace.comjchr.org

Table 1: Illustrative HPLC-DAD Parameters for Phenoxyacetic Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Methanol and acidified water (e.g., with acetic acid) | Elutes compounds from the column. nih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition for better resolution of complex samples. nih.govscispace.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. nih.govjchr.org |

| Detection | UV-DAD at 210-285 nm | Quantifies the analyte based on UV absorbance and provides spectral data for identity confirmation. researchgate.netdeswater.commdpi.com |

| Injection Volume | 10 - 50 µL | The amount of sample introduced into the system. jenck.comcdc.gov |

| Column Temp. | 30 - 60 °C | Affects retention time and peak shape. mdpi.comjenck.com |

Ion Chromatography (IC) for Acetic Acid Derivatives

Ion Chromatography (IC) is a valuable alternative for the analysis of ionic species, including the carboxylate form of this compound. thermofisher.com This technique is particularly effective for separating organic acids from inorganic anions and other sample matrix components, especially in aqueous samples. thermofisher.comthermofisher.com Most carboxylic acids ionize sufficiently, making IC with suppressed conductivity detection a highly sensitive method of choice. thermofisher.com

In IC, separation occurs on an ion-exchange column. For anion analysis, the stationary phase contains fixed positive charges (quaternary ammonium (B1175870) groups) that interact with the negatively charged analyte ions. nestgrp.com The mobile phase, or eluent, is an ionic solution, commonly a sodium carbonate-bicarbonate buffer, which competes with the analyte for the stationary phase's exchange sites, leading to elution. balazs.com

A key component of modern IC systems is the suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte, thereby minimizing background noise and increasing detection sensitivity. nestgrp.com The retention times of weak acid anions are influenced by the eluent pH; a more basic eluent increases the negative charge of the analyte, affecting its retention. nestgrp.com While IC is a standard method for simple organic acids like acetic acid, its application to more complex derivatives like this compound is feasible, leveraging the acidic nature of the molecule. jenck.comthermofisher.com

Table 2: General Ion Chromatography Parameters for Organic Acid Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| System | Ion Chromatograph with Suppressor and Conductivity Detector | Standard setup for sensitive ion analysis. thermofisher.comnestgrp.com |

| Column | Anion-exchange column (e.g., Dionex AS14) | Separates anions based on charge interactions. balazs.com |

| Eluent | Sodium Carbonate/Sodium Bicarbonate solution | Competes with analyte ions for exchange sites, facilitating elution. balazs.com |

| Detection | Suppressed Conductivity | Enhances analyte signal while reducing background eluent conductivity. thermofisher.com |

| Flow Rate | 1.0 - 2.0 mL/min | Standard flow rates for IC separations. |

| Sample Loop | 10 - 100 µL | Volume of sample injected for analysis. thermofisher.combalazs.com |

Spectroscopic Analytical Methods for Purity Assessment and Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of this compound. They provide detailed information about the molecule's structure and functional groups.

Routine Application of NMR and IR Spectroscopy in Quality Control

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely applied in quality control (QC) laboratories for the unambiguous identification and purity verification of synthesized chemical compounds. nih.gov

Infrared (IR) Spectroscopy provides a molecular fingerprint by identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. These would include strong absorptions for the carbonyl (C=O) group of the carboxylic acid, broad O-H stretching vibrations, C-O stretching from the ether and acid groups, and vibrations associated with the substituted aromatic ring and the C-F bonds. By comparing the obtained spectrum with that of a reference standard, one can confirm the compound's identity and detect the presence of impurities that would introduce extraneous peaks. nih.govsharif.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information by probing the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.govsharif.edu

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. sharif.edu The spectrum would display unique signals for the carbonyl carbon, the carbons of the difluorophenyl ring (with splitting patterns due to fluorine coupling), and the methylene carbon.

In a QC setting, the recorded NMR spectra are compared against a certified reference standard. The presence of unexpected signals or alterations in the chemical shifts and integration values can indicate the presence of impurities, residual solvents, or structural isomers, thus providing a quantitative assessment of purity. sharif.edu

Sample Preparation and Extraction Strategies for Complex Matrices

Before instrumental analysis, this compound often needs to be isolated and concentrated from the sample matrix in which it is found, such as environmental water, soil, or biological fluids. thermofisher.comresearchgate.net The goal of sample preparation is to remove interfering substances, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument. chromatographyonline.comdrawellanalytical.com

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. drawellanalytical.com For an acidic compound like this compound, the pH of the aqueous sample is a critical parameter. The sample is typically acidified (e.g., to pH 2) to convert the carboxylate into its neutral, more nonpolar carboxylic acid form. deswater.com This significantly increases its solubility in an organic extraction solvent like dichloromethane (B109758) or methyl tert-butyl ether, allowing for efficient transfer from the aqueous phase. sharif.eduresearchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. chemetrix.co.za It uses a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte from a liquid sample. chromatographyonline.com For phenoxyacetic acids, reverse-phase sorbents (like C18-bonded silica) are common. The aqueous sample is passed through the cartridge, where the analyte is retained. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. researchgate.net This process not only cleans up the sample but also allows for significant concentration of the analyte. chemetrix.co.za

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This is a variation of LLE where a high concentration of salt (e.g., sodium chloride) is added to the aqueous sample. deswater.com The salt increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and promoting its transfer into a water-miscible organic solvent like acetonitrile, which then separates out as a distinct phase for analysis. deswater.com

The choice of extraction method depends on the sample matrix, the required detection limit, and the subsequent analytical technique. chromatographyonline.comcdc.gov For all methods, it is crucial to optimize parameters such as solvent type, pH, and elution conditions to maximize the recovery of this compound. deswater.com

Future Research Directions and Translational Potential of 2 2,6 Difluorophenoxy Acetic Acid in Chemical Science

Design of Novel Scaffolds and Chemical Libraries Utilizing the 2,6-Difluorophenoxyacetic Acid Moiety

The 2,6-difluorophenoxyacetic acid moiety serves as a "privileged scaffold," a molecular framework that can be used to develop new drugs. nih.gov Its structure is a key component in creating diverse chemical libraries. These libraries are collections of related compounds that can be screened for various biological activities. The phenoxyacetic acid core provides a versatile platform for chemical modifications, allowing researchers to systematically alter the molecule's properties. nih.gov

For instance, the introduction of fluorine atoms is a common strategy in drug design to enhance metabolic stability and binding affinity. mdpi.commdpi.com The 2,6-difluoro substitution pattern, in particular, can influence the molecule's conformation and electronic properties, which are critical for its interaction with biological targets. mdpi.com By systematically modifying other parts of the 2-(2,6-difluorophenoxy)acetic acid structure, chemists can generate a wide array of new compounds. nih.gov These libraries can then be used to identify lead compounds for the development of new therapeutics. accscience.com

| Compound Name | Base Scaffold | Potential Application |

| 5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | 2,6-difluorophenoxy | Potential therapeutic agent nih.gov |

| 5-[(2,6-difluorophenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-3-isoxazolecarboxamide | 2,6-difluorophenoxy | Exploration of biological activities ontosight.ai |

| 6-(2,6-difluorophenoxy)-N-[2-(trifluoromethyl)pyridin-4-yl]hexanamide | 2,6-difluorophenoxy | Pharmacological research ontosight.ai |

| 2-(2-(2-(2-(4-(3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetic acid | 2,6-difluorophenoxy | Research and development aksci.com |

Advancements in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of this compound and its derivatives is an area where green chemistry principles can be increasingly applied. Traditional methods for producing fluorinated compounds often involve harsh reagents and generate significant waste. cas.cnresearchgate.net Green chemistry focuses on developing more environmentally friendly and sustainable synthetic routes. carlroth.com

Recent advancements include the use of safer fluorinating agents and more benign solvent systems. cas.cnbohrium.com For example, mechanochemical methods that use ball milling can reduce or eliminate the need for hazardous solvents. rsc.org Photocatalysis, which uses visible light to drive chemical reactions, is another promising green approach for synthesizing fluorinated aromatic compounds. mdpi.comrsc.org Enzymatic synthesis, which utilizes enzymes to catalyze reactions, also offers a highly selective and environmentally friendly alternative for producing fluorinated molecules. nih.gov The application of these green methodologies to the synthesis of this compound can significantly reduce the environmental impact of its production. researchgate.netimist.ma

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. accscience.comnih.govbiomedpharmajournal.org These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of chemical compounds. nih.govmednexus.orgnih.gov

In the context of this compound, AI and ML can be used to:

Design novel derivatives: Generative AI models can propose new molecular structures based on the 2,6-difluorophenoxyacetic acid scaffold that are predicted to have desired properties. mednexus.org

Predict biological activity: AI algorithms can predict the potential biological targets and therapeutic applications of new derivatives, helping to prioritize which compounds to synthesize and test. nih.govnih.gov

Optimize physicochemical properties: Machine learning models can predict properties like solubility and metabolic stability, guiding the design of compounds with better drug-like characteristics. mednexus.org

By integrating AI and ML into the research and development process, scientists can accelerate the discovery of new compounds with valuable applications. nih.gov

Exploration of New Biological Targets and Therapeutic Areas (pre-clinical focus)

The 2,6-difluorophenoxyacetic acid moiety is present in compounds that have been investigated for a range of biological activities. While this article does not delve into clinical data, preclinical research highlights several areas of interest. The unique properties conferred by the difluorinated ring make it an attractive component for molecules designed to interact with specific biological targets. mdpi.com

For example, derivatives incorporating this moiety have been explored as potential inhibitors of enzymes involved in various diseases. mdpi.combinasss.sa.cr The structural features of these compounds can be fine-tuned to achieve high affinity and selectivity for their intended targets. Further preclinical studies are warranted to explore the full therapeutic potential of novel compounds derived from this compound across different disease areas.

Development of Advanced Materials Incorporating Difluorophenoxyacetic Acid Derivatives

The applications of this compound and its derivatives extend beyond the realm of medicine into materials science. The introduction of fluorine atoms can significantly alter the physical and chemical properties of organic materials. mdpi.com

Derivatives of this compound could be used to create:

Fluorinated polymers: These materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.

Liquid crystals: The rigid, aromatic structure of the difluorophenoxy group could be beneficial in the design of new liquid crystalline materials.

Functional coatings: The properties imparted by the fluorine atoms could be exploited to create water-repellent or anti-fouling surfaces.

Further research in this area could lead to the development of novel materials with a wide range of industrial applications.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain ≤80°C to avoid Fries rearrangement or decarboxylation.

- Catalytic Purification : Employ scavenger resins (e.g., polymer-bound carbonate) to remove excess reagents.

- In Situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction times dynamically .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound, particularly regarding fluorine atom positioning?

Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for conformational analysis:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion artifacts.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters for fluorine atoms, addressing positional disorder .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H∙∙∙O/F) that stabilize the crystal lattice. For example, carboxyl dimers form centrosymmetric pairs, while fluorine atoms may participate in C–F∙∙∙H–C contacts .

Challenges : Low crystal quality due to flexible acetic acid side chains can be mitigated by slow evaporation from acetonitrile/water (9:1) .

Advanced: What computational methods predict the LogD values of this compound, and how do they compare with experimental HPLC data?

Answer:

Computational Approaches :

- Molecular Dynamics (MD) : Simulate partitioning in octanol/water using GROMACS with CHARMM36 force fields.

- Quantitative Structure-Property Relationship (QSPR) : Train models on fluorinated phenylacetic acid derivatives (e.g., 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid) to predict LogD .

Q. Experimental Validation :

- HPLC LogD : Use a C18 column with phosphate buffer (pH 7.4) and octanol-saturated mobile phase. Calibrate with standards (e.g., 2-(2,4-Difluorophenyl)acetic acid, LogD = 0.49–1.83) .

- Discrepancies : Adjust for ionization effects via the Henderson-Hasselbalch equation if the compound is partially ionized at physiological pH .

Advanced: How does the biological activity of this compound compare to analogs with alternative fluorine substitution patterns?

Answer:

Structure-Activity Relationship (SAR) Analysis :